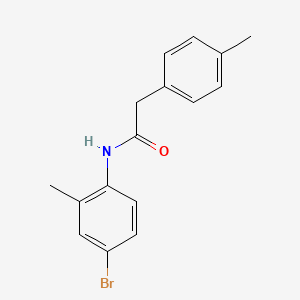

N-(4-溴-2-甲基苯基)-2-(4-甲基苯基)乙酰胺

描述

Synthesis Analysis

Synthesis of N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide and related compounds involves multiple steps, including alkylation, nitration, and acetylation processes. For example, the synthesis of related compounds has been achieved through conditions optimizing the yield and purity of the target molecules. Techniques such as microwave-assisted synthesis have also been applied to improve efficiency and outcomes in synthesizing acetamide derivatives (Ghazzali et al., 2012).

Molecular Structure Analysis

The molecular structure of acetamide derivatives, including those similar to the target compound, has been elucidated using X-ray crystallography, showcasing the dihedral angles between different fragments of the molecules and their spatial arrangement. The structural analysis reveals the impact of substitutions on the molecule's conformation and intermolecular interactions, such as hydrogen bonding and halogen interactions (Xiao et al., 2009).

Chemical Reactions and Properties

The chemical behavior of N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide is influenced by its functional groups, leading to reactions such as acetylation and interaction with solvents. Research has shown that the presence of nitro and acetamido groups significantly affects the chemical shifts and reactivity of neighboring protons (Krivoruchka et al., 2004).

Physical Properties Analysis

The physical properties of acetamide derivatives, including melting points, solubility, and crystal structure, have been extensively studied. The crystalline structure is often stabilized by various non-covalent interactions, which are crucial for understanding the compound's behavior in different environments (Praveen et al., 2013).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, are determined by the compound's functional groups and overall structure. Studies on related compounds have highlighted the role of substituents in affecting these properties and the molecule's interaction with other chemical entities (Bhagyasree et al., 2013).

科学研究应用

自由基清除活性

N-(4-溴-2-甲基苯基)-2-(4-甲基苯基)乙酰胺,一种1-酰胺烷基-2-萘酚衍生物,表现出显着的自由基清除活性。这通过体外分析和量子化学计算进行了探索。该分子表现出与已知的抗氧化剂BHT和BHA相当的活性,其中OH键比NH/CH键对自由基的捕获活性更高。氢原子转移和顺序质子损失电子转移被认为是不同阶段的主要抗氧化机制(Boudebbous 等人,2021 年)。

化学选择性乙酰化

该化合物用于 2-氨基苯酚的化学选择性乙酰化,该过程对于合成抗疟疾药物至关重要。研究了各种酰基供体,发现乙酸乙烯酯是最佳选择,因为它具有不可逆的反应特性和动力学控制。该机制遵循三元络合物模型,并受到酰基供体的抑制(Magadum & Yadav, 2018)。

与水处理中的卤化物相互作用

该化合物与卤化物离子(特别是溴化物)的相互作用显着影响了高级氧化水处理过程中对乙酰氨基酚的降解。溴化物离子的存在降低了降解速率,突出了了解卤化物相互作用在环境和水处理背景中的重要性(Li 等人,2015 年)。

在人和大鼠肝微粒体中的代谢

在人和大鼠肝微粒体中,对该化合物在氯乙酰胺除草剂及其代谢物的比较代谢进行了检查。这项研究有助于了解氯乙酰胺除草剂的代谢途径和潜在的毒理学影响(Coleman 等人,2000 年)。

分子结构和相互作用

对相关化合物(例如 N-(4-((3-甲基-1,4-二氧代-1,4-二氢萘-2-基)硒代)苯基)乙酰胺)的研究揭示了对其分子结构、非共价相互作用和能量框架的见解。此类研究有助于更深入地了解这些化合物的结构和电子特性(Gouda 等人,2022 年)。

属性

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO/c1-11-3-5-13(6-4-11)10-16(19)18-15-8-7-14(17)9-12(15)2/h3-9H,10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAFAGWKPLWJNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-fluorophenyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B4578463.png)

![7-[(pentafluorobenzyl)oxy]-3-(2-quinolinyl)-2H-chromen-2-one](/img/structure/B4578477.png)

![2-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4578479.png)

![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4578512.png)

![2-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B4578524.png)

![3-methyl-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4578561.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B4578566.png)